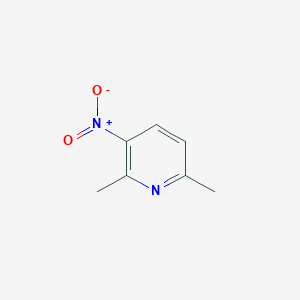

2,6-Diméthyl-3-nitropyridine

Vue d'ensemble

Description

2,6-Dimethyl-3-nitropyridine is a chemical compound that belongs to the class of nitropyridines, which are characterized by the presence of nitro groups attached to a pyridine ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. The addition of nitro and methyl groups to the pyridine ring alters its chemical and physical properties, making it a compound of interest in various chemical research areas.

Synthesis Analysis

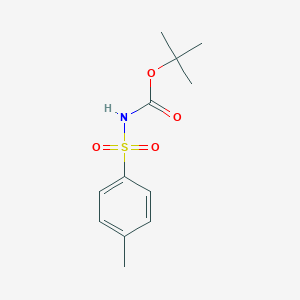

The synthesis of derivatives of 2,6-dimethyl-3-nitropyridine involves multiple steps, including alkylation, acylation, and nitration. For instance, the synthesis of 2,6-bis-anilino-3-nitropyridines includes the alkylation or acylation at the anilino nitrogen atoms . Another example is the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine through a series of substitution, nitration, ammoniation, and oxidation processes, with an overall yield of 60.6% . Additionally, the synthesis of unsymmetrical bipyridyl ligands involves coupling reactions, as demonstrated in the preparation of 6,6'-dimethyl-3-nitro-2,2'-bipyridine .

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives has been extensively studied using X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of 2,6-dimethyl-4-nitropyridine N-oxide (DMNPO) reveals a monoclinic structure with non-coplanar nitro groups . Similarly, the structure of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine shows two nearly planar pyridine subunits with a bent conformation of the hydrazo-bridge . The molecular conformation and vibrational properties of these compounds are often investigated using spectroscopic methods and theoretical simulations [3, 5, 6, 7].

Chemical Reactions Analysis

The chemical reactivity of 2,6-dimethyl-3-nitropyridine derivatives can be influenced by various intermolecular interactions. For instance, the presence of C–H⋯O hydrogen bonds can affect the vibrational properties of the compounds . The formation of dimers through NH⋯N hydrogen bonds is another example of how intermolecular interactions can influence the structure and reactivity of these molecules . Additionally, the presence of substituents like iodine can lead to short contacts between atoms, which can be significant for the vibrational spectra and molecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dimethyl-3-nitropyridine derivatives are closely related to their molecular structure. The vibrational spectra, including IR and Raman, provide insights into the molecular vibrations and the strength of intermolecular interactions [2, 3, 5, 6, 7]. Theoretical calculations, such as DFT, help in understanding the molecular stability, bond strength, and electron density distribution [3, 6]. The study of natural bond orbital (NBO) analysis and molecular electrostatic potential (ESP) surfaces further contributes to the knowledge of the chemical reactivity and potential applications of these compounds .

Applications De Recherche Scientifique

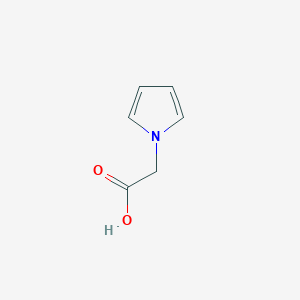

Synthèse pharmaceutique

2,6-Diméthyl-3-nitropyridine : est un intermédiaire précieux dans la synthèse de divers composés pharmaceutiques. Son groupe nitro et son cycle pyridine en font un précurseur polyvalent pour la construction de molécules complexes utilisées dans les médicaments . Par exemple, il peut être transformé en composés qui présentent des propriétés anti-inflammatoires, analgésiques ou antipyrétiques. Ses dérivés sont également étudiés pour une utilisation potentielle dans le traitement des troubles neurologiques en raison de leur capacité à franchir la barrière hémato-encéphalique.

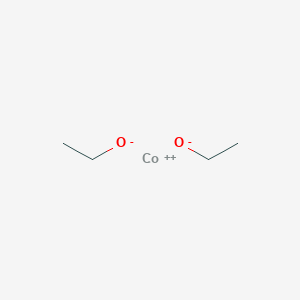

Science des matériaux

En science des matériaux, This compound sert de bloc de construction pour créer de nouveaux matériaux avec des propriétés électroniques ou photoniques spécifiques . Il peut être utilisé pour synthétiser des ligands pour les structures métallo-organiques (MOF), qui ont des applications dans le stockage de gaz, les technologies de séparation et la catalyse.

Synthèse chimique

Ce composé est instrumental en synthèse organique, où il est utilisé pour introduire la partie pyridine dans des molécules plus grandes . Il est particulièrement utile dans la synthèse de composés hétérocycliques, qui sont un pilier du développement de nouveaux produits chimiques pour un usage industriel, notamment les colorants, les pigments et les produits agrochimiques.

Agriculture

Dans le secteur agricole, les dérivés de This compound sont utilisés pour créer des composés qui peuvent fonctionner comme des herbicides ou des pesticides . Ces dérivés peuvent perturber le cycle de vie des ravageurs et des mauvaises herbes, offrant une protection aux cultures et contribuant à une productivité agricole accrue.

Science de l'environnement

La recherche sur l'impact environnemental des nitropyridines, y compris la This compound, est cruciale pour comprendre leur comportement dans les écosystèmes . Les études se concentrent sur leurs produits de dégradation, leur persistance dans le sol et l'eau, et leur toxicité potentielle pour la faune. Cette recherche permet de mieux gérer et éliminer ces composés de manière sûre.

Chimie analytique

This compound : est utilisée comme étalon ou réactif en chimie analytique pour calibrer les instruments et valider les méthodes . Ses propriétés bien définies le rendent adapté à une utilisation en chromatographie liquide haute performance (CLHP) et dans d'autres techniques analytiques pour garantir des mesures et des détections précises des substances.

Safety and Hazards

“2,6-Dimethyl-3-nitropyridine” is a flammable solid. It may cause respiratory irritation, serious eye irritation, and skin irritation. In case of contact with eyes or skin, rinse thoroughly with plenty of water and consult a physician. If swallowed, do not induce vomiting and consult a physician. Avoid breathing dust/fume/gas/mist/vapours/spray .

Mécanisme D'action

Target of Action

Nitropyridines, the class of compounds to which 2,6-dimethyl-3-nitropyridine belongs, are known to interact with various biological targets due to their electron-deficient character .

Biochemical Pathways

Nitropyridines are known to be involved in various chemical reactions, including the synthesis of imidazo[4,5-c]pyridines from 4-aminopyridine . These compounds have potential applications in medicinal chemistry, suggesting that 2,6-Dimethyl-3-nitropyridine may also influence related biochemical pathways.

Pharmacokinetics

The compound’s physical and chemical properties, such as its density (12±01 g/cm3), boiling point (2354±350 °C at 760 mmHg), and solubility in methanol , suggest that it may have specific pharmacokinetic characteristics that influence its bioavailability.

Propriétés

IUPAC Name |

2,6-dimethyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-4-7(9(10)11)6(2)8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETHUDGJSSKZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165816 | |

| Record name | 2,6-Dimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15513-52-7 | |

| Record name | 2,6-Dimethyl-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15513-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-3-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015513527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15513-52-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

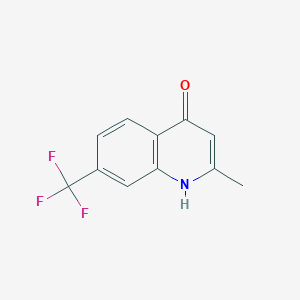

Q1: How does the structure of 2,6-dimethyl-3-nitropyridine derivatives influence their activity as calcium channel modulators?

A: Research has shown that the substituents at the C-4 position of the 2,6-dimethyl-3-nitropyridine core significantly impact calcium channel modulation activity [, ]. For instance, a study found that compounds with a C-4 2-trifluoromethylphenyl, 2-pyridyl, or benzofurazan-4-yl substituent generally exhibited more potent smooth muscle calcium channel antagonist activity than those with a C-4 3-pyridyl or 4-pyridyl substituent []. Interestingly, the point of attachment of isomeric pyridyl substituents at the C-4 position also played a role, with 2-pyridyl demonstrating greater potency than 3-pyridyl and 4-pyridyl isomers []. Furthermore, replacing the traditional C-4 aryl or heteroaryl substituents with a C-4 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl (uracil) substituent resulted in a loss of in vitro calcium channel antagonist activity, suggesting that this modification is not a suitable bioisostere for calcium channel modulation [].

Q2: Can 2,6-dimethyl-3-nitropyridine derivatives function as nitric oxide donors?

A: While some 2,6-dimethyl-3-nitropyridine derivatives were designed to incorporate an O2‐alkyl‐1‐(pyrrolidin‐1‐yl)diazen‐1‐ium‐1,2‐diolate ester moiety as a potential nitric oxide donor, studies revealed that this particular moiety was not effective for nitric oxide release []. In vitro incubation with l-cysteine, rat serum, or pig liver esterase resulted in less than 1% nitric oxide release, indicating that this specific structural modification did not confer the desired nitric oxide donating properties [].

Q3: Have there been any attempts to explore alternative applications for 2,6-dimethyl-3-nitropyridine derivatives beyond calcium channel modulation?

A: Yes, research has explored the use of 2,6-dimethyl-3-nitropyridine derivatives as precursors for indole synthesis [, ]. Specifically, 4-alkyl-2,6-dimethyl-3-nitropyridine methiodides have been successfully utilized in recyclization reactions in the presence of ketones to yield indole derivatives [, ]. This highlights the versatility of the 2,6-dimethyl-3-nitropyridine scaffold for exploring diverse chemical transformations and potential applications in synthetic chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)